molecular formula C5H9N3O B142534 N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine CAS No. 126230-38-4

N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine

Cat. No. B142534
M. Wt: 127.14 g/mol
InChI Key: HDOZESOYOCKREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine, also known as DMPO, is a stable nitroxide radical that has been widely used in scientific research. DMPO has been shown to have a variety of biochemical and physiological effects, and has been used in a range of applications, including as a spin trap for detecting free radicals, as an antioxidant, and as a tool for investigating oxidative stress.

Mechanism Of Action

N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine acts as a spin trap by reacting with free radicals to form stable adducts, which can be detected and analyzed. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has been shown to react with a variety of free radicals, including superoxide, hydroxyl radicals, and peroxyl radicals. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine can also act as an antioxidant, scavenging free radicals and preventing oxidative damage.

Biochemical And Physiological Effects

N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has been shown to have a variety of biochemical and physiological effects. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has been shown to protect against oxidative stress and reduce inflammation in a range of cell types. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has also been shown to have neuroprotective effects, reducing neuronal damage in models of stroke and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has several advantages for use in lab experiments. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine is a stable and easily synthesized compound that can be readily obtained in large quantities. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine is also a highly specific spin trap, allowing for accurate detection and analysis of free radicals. However, N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has some limitations, including its potential reactivity with other compounds and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine. One area of interest is the development of new spin traps with improved specificity and sensitivity for detecting free radicals. Another area of interest is the investigation of the potential therapeutic applications of N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine and related compounds, particularly in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress. Finally, further research is needed to fully understand the mechanisms of action of N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine and related compounds, and to identify potential new targets for therapeutic intervention.

Synthesis Methods

N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine can be synthesized through a variety of methods, including the reaction of 1,3-dimethyl-2-nitroso-2-propene with hydroxylamine, or the reaction of 1,3-dimethyl-2-nitroso-2-propene with hydrazine hydrate followed by oxidation with hydrogen peroxide.

Scientific Research Applications

N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has been widely used in scientific research, particularly in the field of oxidative stress. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine is often used as a spin trap for detecting free radicals, allowing researchers to investigate the mechanisms of oxidative stress and the effects of antioxidants. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has also been used in studies investigating the effects of various drugs and compounds on oxidative stress and free radical production.

properties

CAS RN

126230-38-4

Product Name

N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)hydroxylamine

InChI

InChI=1S/C5H9N3O/c1-4-5(7-9)3-8(2)6-4/h3,7,9H,1-2H3

InChI Key

HDOZESOYOCKREA-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1NO)C

Canonical SMILES

CC1=NN(C=C1NO)C

synonyms

1H-Pyrazol-4-amine,N-hydroxy-1,3-dimethyl-(9CI)

Origin of Product

United States

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